(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pyrimidinyl group on the side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the protected amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput purification methods such as preparative HPLC can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl N-oxides, while reduction can produce reduced pyrimidinyl derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyrimidinyl group may interact with nucleic acids or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid: Contains a quinolinyl group, offering different electronic and steric properties.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is unique due to the combination of the Boc protecting group and the pyrimidinyl side chain. This combination provides specific reactivity and binding properties that are valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPEBZYTRJLKC-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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